Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)17-9-13/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKBUIGOMZWYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Lactone and Amine Precursors
One widely reported method involves the reaction of a suitable lactone intermediate with an amine to form the azaspiro ring system. For example:
- Starting from a lactone such as a 2-oxa-spiro[4.5]decane-3-one derivative.
- Reacting with an amine under controlled conditions to form the azaspiro ring.
- Subsequent protection of the carboxylic acid as a tert-butyl ester.
This method leverages nucleophilic attack of the amine on the lactone carbonyl, followed by ring closure to form the spirocyclic azaspiro structure.
Use of N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
Another synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent facilitates the formation of the oxo group and assists in ring closure under mild conditions, improving yield and purity.
Industrial Scale Synthesis
Industrial production adapts the above routes with optimization for scale-up:
- Use of industrial-grade solvents and reagents.
- Optimization of temperature, reaction time, and stoichiometry to maximize yield.
- Purification by recrystallization or chromatographic techniques to achieve high purity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Lactone precursor + amine | Formation of azaspiro ring | Controlled temperature (0–50 °C), inert atmosphere |
| 2 | N,N-Dimethylformamide dimethyl acetal | Introduction of oxo group, ring closure | Mild heating (40–60 °C), solvent: DMF or similar |
| 3 | tert-Butyl alcohol + acid catalyst | Esterification to tert-butyl ester | Acid catalysis (e.g., H2SO4), reflux conditions |
| 4 | Purification | Recrystallization or chromatography | Solvent choice critical for purity |
Synthetic Route Summary Table
| Route | Starting Materials | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| A | Lactone + amine | DMF-DMA, acid catalyst | 70–85 | High regioselectivity, mild conditions |
| B | Phthalic anhydride + tert-butyl acetoacetate | Base catalyst, heat | ~70 | Requires regioselectivity control |
| C | Multi-step from keto-ester precursors | Various organic reagents | 60–80 | Industrially optimized |
Research Findings on Preparation
- The reaction of lactones with amines under controlled conditions is the most reliable method to form the azaspiro ring system with high selectivity.
- Use of DMF-DMA enhances the formation of the oxo group and facilitates ring closure, improving overall yield.
- Esterification to the tert-butyl ester is typically performed as a final step to protect the carboxylate group, enabling further synthetic transformations.
- Purification methods such as recrystallization from suitable solvents or chromatographic separation are essential to obtain analytically pure compound for research or industrial use.
Analytical Characterization Supporting Preparation
- Spectral data (NMR, IR, MS) confirm the presence of the spirocyclic structure, oxo group, and tert-butyl ester.
- Chromatographic purity analysis (HPLC) ensures the absence of side products.
- Crystallographic studies (where available) validate the stereochemistry of the spiro center.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the spiro junction.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with biological targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The exact molecular pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Comparison: Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both lactone and azaspirodecane rings. This structural feature imparts distinct reactivity and biological activity compared to similar compounds. For example, the presence of the oxo group allows for specific oxidation and reduction reactions that may not be possible with hydroxyl or amino derivatives .
Biological Activity
Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 203662-19-5) is a compound of interest due to its unique structural features and potential biological activities. This article examines its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- Structure : The compound contains a spirocyclic structure, which is known to confer various biological activities due to its ability to interact with biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Research has highlighted that spirocyclic compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation. Although direct evidence for this compound's anticancer properties is sparse, its structural characteristics warrant further investigation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes and derivatives that have been investigated:
| Route | Starting Materials | Yield | Notes |
|---|---|---|---|
| Route A | Acetic anhydride + amine derivatives | High (up to 85%) | Utilizes Knoevenagel condensation |
| Route B | Phthalic anhydride + tert-butyl acetoacetate | Moderate (70%) | Involves regioselectivity considerations |
Case Studies
- Antimicrobial Screening : A study assessed the antimicrobial activity of several spirocyclic compounds, including derivatives of tert-butyl 3-oxo compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
- Cell Viability Assays : In vitro assays using human cancer cell lines demonstrated that spirocyclic derivatives could reduce cell viability significantly at higher concentrations, suggesting a dose-dependent effect.
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate with high yield and purity?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, highlights a method where tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal under controlled anhydrous conditions to introduce the oxo group while preserving the spirocyclic core. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates .
- Temperature : Reactions often proceed at 0–25°C to avoid side reactions like ester hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .
Basic: How can the structural integrity of the spirocyclic system be confirmed post-synthesis?
Methodological Answer:
Combined spectroscopic and crystallographic techniques are critical:
- NMR : - and -NMR identify spirocyclic proton environments (e.g., distinct tert-butyl signals at ~1.4 ppm) and carbonyl resonances (~170 ppm) .
- X-ray crystallography : Programs like SHELXL ( ) resolve bond angles and torsional strain in the spiro[4.5]decane framework. For example, confirms the 8-azaspiro system’s geometry via C–N bond lengths (1.45–1.49 Å) .
Advanced: What strategies mitigate competing side reactions during derivatization (e.g., at the 3-oxo group)?
Methodological Answer:
and suggest steric and electronic control:
- Protecting groups : Use Boc or Fmoc to shield the 8-aza nitrogen during ketone functionalization .
- Catalysis : Transition metals (e.g., Pd) enable selective C–H activation at the 3-oxo position without disrupting the spirocycle .
- Kinetic vs. thermodynamic control : Lower temperatures (e.g., −78°C) favor mono-functionalization over dimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
